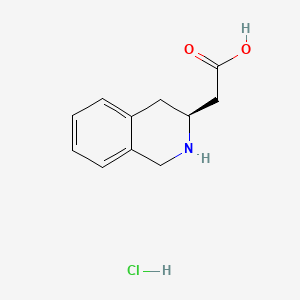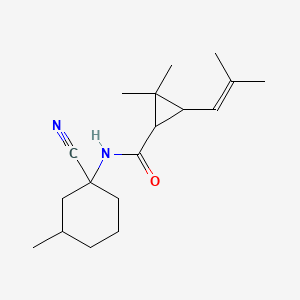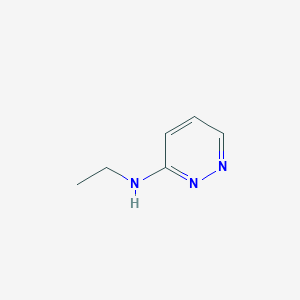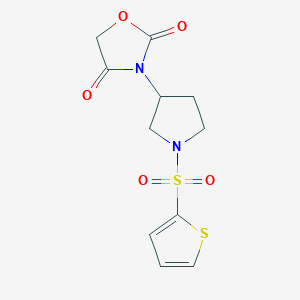![molecular formula C12H23NO2 B2491881 1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287275-06-1](/img/structure/B2491881.png)
1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of indazole-based synthetic cannabinoids and has been found to exhibit high affinity for the CB1 and CB2 receptors.
作用机制
1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are involved in the regulation of various physiological processes such as appetite, pain sensation, and mood. Activation of these receptors by 1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine results in the release of neurotransmitters such as dopamine and serotonin, which can affect mood and behavior.
Biochemical and Physiological Effects:
1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce hypothermia, reduce locomotor activity, and alter pain sensitivity in animal models. In addition, 1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been found to have anxiolytic and antidepressant-like effects, which may be mediated by its interaction with the CB1 receptor.
实验室实验的优点和局限性
One of the main advantages of using 1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for investigating the function of these receptors in various physiological processes. However, one limitation of using 1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids on the endocannabinoid system.
未来方向
There are several potential future directions for research involving 1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. Another potential direction is the investigation of the long-term effects of synthetic cannabinoids on the endocannabinoid system and their potential for addiction and abuse. Additionally, 1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine could be used to study the role of the endocannabinoid system in various disease states such as chronic pain, anxiety, and depression.
合成方法
The synthesis of 1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves the reaction of a bicyclo[1.1.1]pentane derivative with an N-methylmethanamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The purity of the final product can be assessed using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been used as a research tool to study the function of the endocannabinoid system. This compound has been found to exhibit high potency and selectivity for the CB1 and CB2 receptors, making it a valuable tool for investigating the role of these receptors in various physiological processes. 1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has also been used to study the pharmacological effects of synthetic cannabinoids on the central nervous system.
属性
IUPAC Name |
1-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-13-10-12-7-11(8-12,9-12)3-4-15-6-5-14-2/h13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAWIOICYIBETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)CCOCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2491798.png)

![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)
![N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B2491804.png)

![methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491809.png)


![2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2491813.png)




